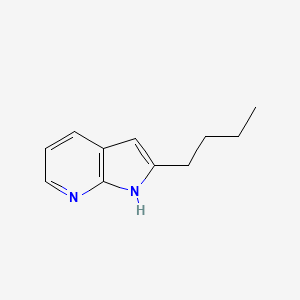

2-(n-Butyl)-7-azaindole

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-butyl-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C11H14N2/c1-2-3-6-10-8-9-5-4-7-12-11(9)13-10/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |

InChI Key |

GIVFSJZBJRDWLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Butyl)-7-azaindole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Recent studies have highlighted the potential of 7-azaindole derivatives, including 2-(n-butyl)-7-azaindole, in combating viral infections. For instance, derivatives have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and human ACE2 receptor, showing promising antiviral activity with low cytotoxicity. The compound ASM-7, derived from 7-azaindole, demonstrated significant efficacy against SARS-CoV-2 in vitro, indicating that structural modifications can enhance therapeutic properties .

Anti-Parasitic Properties:

Another notable application is in the treatment of neglected tropical diseases such as human African trypanosomiasis (HAT). A series of 3,5-disubstituted 7-azaindoles were identified as growth inhibitors of Trypanosoma brucei, demonstrating effective anti-trypanosomal activity through high-throughput screening . Although specific data on this compound's efficacy against this parasite is limited, its structural relatives show potential in this area.

Inflammation Modulation:

Inhibitors derived from 7-azaindoles have also been investigated for their ability to modulate inflammatory pathways. A recent study identified a derivative that inhibits IL-1β signaling pathways relevant to inflammatory bowel disease (IBD), showcasing the therapeutic potential of these compounds in managing chronic inflammatory conditions .

Biological Research

Enzyme Inhibition:

this compound has been explored as a potential enzyme inhibitor. Its ability to interact with various biological targets makes it suitable for studying enzyme modulation and receptor interactions. For example, it has been noted for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation processes.

Material Science

Advanced Materials Development:

The compound is also being investigated for its role in developing advanced materials with unique properties such as conductivity and stability. Its incorporation into polymer matrices or as a dopant in organic electronic devices could lead to innovative applications in electronics and photonics.

Data Tables

Case Study 1: Antiviral Efficacy

A high-throughput screening identified ASM-7 as a potent inhibitor of SARS-CoV-2 entry into host cells by blocking the S1-RBD-hACE2 interaction. Molecular dynamics simulations confirmed stable binding interactions that alter viral entry dynamics.

Case Study 2: Anti-Parasitic Development

The optimization of 3,5-disubstituted 7-azaindoles led to the development of NEU-1207, which demonstrated significant anti-trypanosomal activity but faced challenges with blood-brain barrier penetration, highlighting the need for further optimization.

Mechanism of Action

The mechanism of action of 2-(n-Butyl)-7-azaindole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in various biological processes, including cancer progression and tissue repair .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Pharmacokinetic Profiles

Key differences between 2-(n-Butyl)-7-azaindole and related compounds are highlighted in Table 1:

Insights :

Antiviral and Kinase Inhibition :

- 7-Azaindole urea analogs exhibit potent antiviral activity due to hydrogen bonding with kinase hinge regions (e.g., PI3Kγ inhibition with IC50 = 0.5 nM for pyridine-substituted derivatives) .

- C3-substituted analogs (e.g., pyridine at C3) show enhanced potency over C2-substituted derivatives. For example, compound B13 (C3-pyridine) achieves 30-fold higher PI3Kγ inhibition than C2-phenyl analogs .

- Dual substitution at C5 and C6 (e.g., Br/Me in azaquindole-1) boosts autophagy inhibition (IC50 = 0.04 µM) compared to monosubstituted analogs .

Q & A

Q. What synthetic methodologies enable selective functionalization at the 2-position of 7-azaindole derivatives?

The palladium-catalyzed amination of 2-chloro-7-azaindole using Brettphos precatalyst and LiHMDS in THF provides efficient access to 2-amino derivatives . Regioselective chlorination via N-oxide intermediates further allows precise substitution control, enabling the synthesis of 2-(n-Butyl)-7-azaindole through subsequent alkylation or coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing tautomerism in 7-azaindole derivatives?

High-resolution UV spectroscopy and laser-induced fluorescence (LIF) spectroscopy are critical for analyzing tautomeric equilibria and proton-transfer dynamics. For example, LIF spectra at 34630.74 cm⁻¹ reveal electronic transitions in 7-azaindole dimers, while quantum-theoretical analyses validate experimental observations .

Q. How are 7-azaindole derivatives screened for initial biological activity in kinase inhibition studies?

Cellular proliferation assays (e.g., GI₅₀ values) and enzymatic inhibition tests (e.g., IC₅₀ measurements) are standard. For instance, PI3Kα inhibition is evaluated using cell lines like MV4-11, with compound activity correlated to structural variations at the 3- and 5-positions of the 7-azaindole scaffold .

Q. What computational methods predict the electronic properties of 7-azaindole derivatives?

Density functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP) accurately models thermochemical properties and proton-transfer potential functions. These methods achieve <3 kcal/mol deviations in atomization energies, enabling reliable predictions of dimer stability and reactivity .

Advanced Research Questions

Q. How can hybrid DFT methods be optimized to model biprotonic transfer in 7-azaindole dimers?

Combining configuration interaction singles (CIS) with DFT allows simultaneous analysis of intermolecular coherent excitation and intramolecular acid-base changes. Potential energy curves for six dimer models reveal microsecond-scale C₂ₕ dimer formation, validated against supersonic nozzle experiments .

Q. What methodological considerations are critical for SAR studies of 7-azaindole-based kinase inhibitors?

Key steps include:

- Pharmacophore design : Introducing pyridyl sulfonamide groups at C5 to interact with DFG motifs .

- Substituent variation : Testing alkyl, aryl, and urea groups at C2/C3 positions to optimize CDK8 inhibition (e.g., compound 6: IC₅₀ = 51.3 nM) .

- Cellular validation : Assessing STAT5 phosphorylation and G1-phase cell cycle arrest in leukemia models .

Q. How do steric effects in bis(7-azaindolyl) ligands influence catalytic C-H bond activation?

Platinum(II) complexes with bulky 7-azaindolyl ligands exhibit enhanced reactivity due to steric-driven bimetallic cooperativity. Luminescence studies and X-ray crystallography confirm ligand-metal charge transfer (LMCT) states, critical for bond activation in materials science .

Q. What experimental approaches resolve discrepancies in reported kinase inhibition data for 7-azaindole derivatives?

Cross-study validation requires:

Q. How do green chemistry principles improve synthetic routes to 7-azaindole derivatives?

Solvent selection (e.g., THF vs. toluene), catalyst recycling (e.g., Pd-based systems), and atom-economical reactions (e.g., Suzuki coupling) reduce waste. For example, regioselective chlorination minimizes byproducts, achieving >90% yields .

Q. What strategies enhance the luminescent efficiency of 7-azaindole-metal complexes for OLED applications?

Tuning ligand π-conjugation (e.g., 2-pyridyl substitutions) and metal choice (e.g., Zn, Pt) optimizes blue emission. Phosphorescence lifetimes and quantum yields are measured via time-resolved spectroscopy, with Pt complexes showing microsecond-scale decays suitable for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.